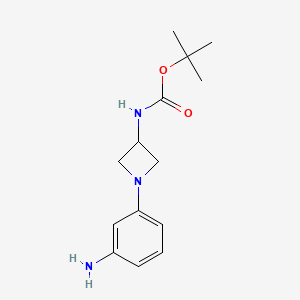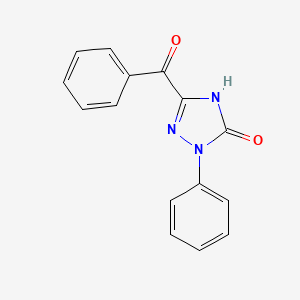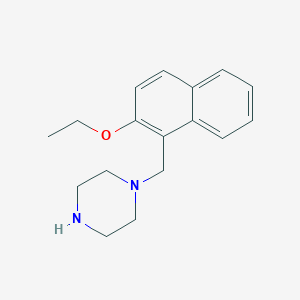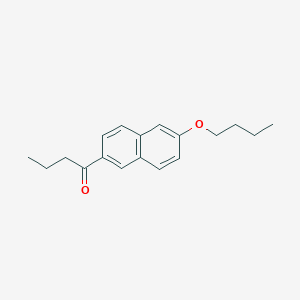
Adenosine, 2',3'-dideoxy-2-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. The unique structure of this compound, featuring a purine base attached to a tetrahydrofuran ring, makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions.
Introduction of the Amino and Ethyl Groups: Functional groups such as amino and ethyl groups are introduced through selective substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts and optimized reaction conditions to increase yield and purity.
Scale-Up Processes: Implementing large-scale reactors and continuous flow systems to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
“((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, it is investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine
In medicine, the compound is explored for its potential antiviral and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Vidarabine: An antiviral drug with a similar purine base.
Ribavirin: Another antiviral compound with a comparable structure.
Uniqueness
The uniqueness of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” lies in its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.
特性
CAS番号 |
122970-31-4 |
|---|---|
分子式 |
C12H17N5O2 |
分子量 |
263.30 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-amino-2-ethylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H17N5O2/c1-2-8-15-11(13)10-12(16-8)17(6-14-10)9-4-3-7(5-18)19-9/h6-7,9,18H,2-5H2,1H3,(H2,13,15,16)/t7-,9+/m0/s1 |
InChIキー |
OZAGYDCENWIMHB-IONNQARKSA-N |
異性体SMILES |
CCC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N |
正規SMILES |
CCC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11851907.png)
![2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11851908.png)





![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)


![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)



